![molecular formula C9H15NO2 B064983 1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 194784-11-7](/img/structure/B64983.png)
1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.2209 g/mol . This compound belongs to the class of tropane alkaloids, which are known for their diverse biological activities . The structure of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone includes a bicyclic ring system with a hydroxyl group and an ethanone moiety, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods: Industrial production of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the ethanone moiety.
Common Reagents and Conditions: Common reagents used in the reactions of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperature, pH, and solvent choice.
Major Products: The major products formed from the reactions of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone has a wide range of scientific research applications due to its unique structure and biological activity . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological properties, including its effects on the central nervous system . Additionally, this compound has applications in the development of new therapeutic agents and in the study of biochemical pathways .
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone involves its interaction with specific molecular targets and pathways . As a tropane alkaloid, it may interact with neurotransmitter receptors and transporters, affecting the release and uptake of neurotransmitters in the brain . This interaction can lead to various physiological effects, including modulation of mood, cognition, and motor function .
Comparison with Similar Compounds
Similar Compounds: 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone is structurally similar to other tropane alkaloids, such as tropinone and cocaine . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall molecular structure .
Uniqueness: The uniqueness of 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone lies in its specific functional groups, which confer distinct chemical and biological properties . Its hydroxyl group and ethanone moiety contribute to its reactivity and potential pharmacological activity, making it a valuable compound for scientific research .
Properties
CAS No. |
194784-11-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-9,12H,2-5H2,1H3 |
InChI Key |
OSKMTRDBLAVUMD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC1CC(C2)O |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)O |
Key on ui other cas no. |
4030-20-0 |
Synonyms |
8-Azabicyclo[3.2.1]octan-3-ol, 8-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
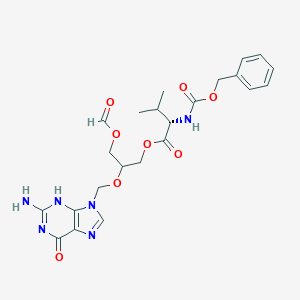
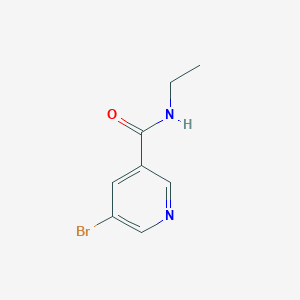
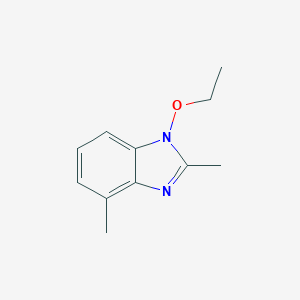
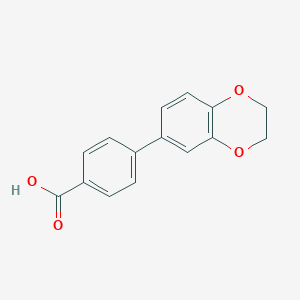
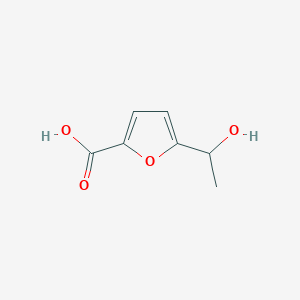
![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
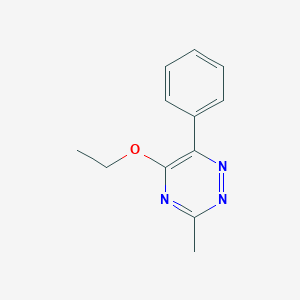
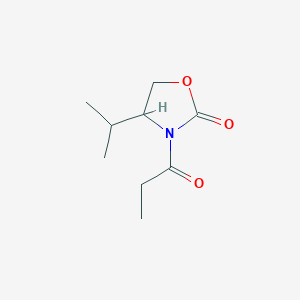
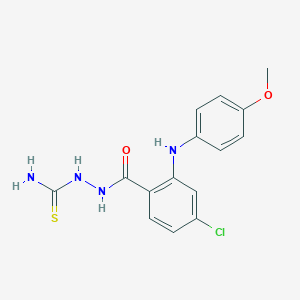
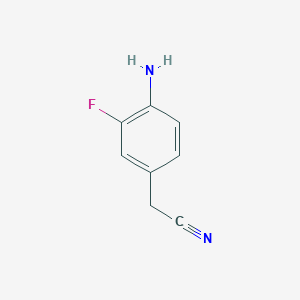

![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
